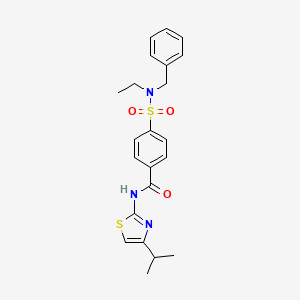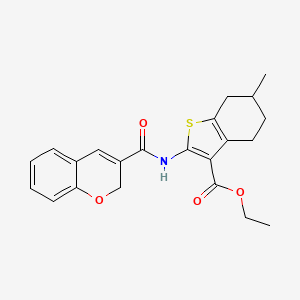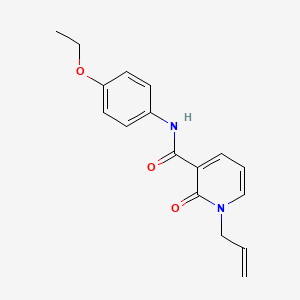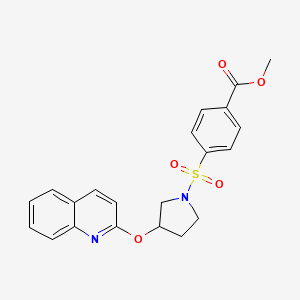![molecular formula C21H18N4O3 B2581141 benzyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate CAS No. 895013-10-2](/img/structure/B2581141.png)
benzyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate” is a synthetic compound with potential applications in the fields of pharmaceuticals and materials. It is a part of the pyrazolo[3,4-d]pyrimidine family .
Molecular Structure Analysis
The molecular structure of “Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry . The compound also contains a benzyl group and an acetate group.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
Antimicrobial Activity
Research indicates that derivatives related to Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate have been synthesized and evaluated for their antimicrobial properties. Compounds with pyrazolo[3,4-d]pyrimidine scaffolds have shown significant antimicrobial activities, highlighting their potential as candidates for developing new antimicrobial agents (Deohate & Palaspagar, 2020). Additionally, novel pyrazolopyrimidine derivatives have been synthesized, demonstrating promising anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016).
Anticancer Activity
The synthesis and biological evaluation of pyrazolopyrimidine derivatives have shown significant anticancer properties. These findings are crucial for the development of new cancer therapies, particularly for compounds targeting specific cancer cell lines, thereby expanding the therapeutic options available for cancer treatment (Rahmouni et al., 2016).
Heterocyclic Compound Synthesis
The compound's framework is instrumental in the synthesis of heterocyclic compounds, which are crucial in drug development due to their complex structures and biological activities. For instance, derivatives of pyrazolopyrimidine have been synthesized and evaluated, showing significant biological activities. This underscores the compound's utility in creating novel molecules with potential applications in pharmaceuticals (Deohate & Palaspagar, 2020).
Wirkmechanismus
Target of Action
Compounds with a pyrazolo[3,4-d]pyrimidine scaffold, like “Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate”, have been found to inhibit CDK2 (Cyclin-Dependent Kinase 2), a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
These compounds interact with CDK2, inhibiting its activity. This interaction can lead to alterations in cell cycle progression, potentially causing cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .
Result of Action
The primary result of the action of these compounds is the inhibition of cell proliferation. In the context of cancer treatment, this can lead to the reduction of tumor growth .
Biochemische Analyse
Biochemical Properties
Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for the regulation of the cell cycle, and its inhibition can lead to the suppression of tumor cell growth. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate has been shown to interact with other biomolecules such as cyclin A2, forming a complex that further enhances its inhibitory activity .
Cellular Effects
The effects of Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound exhibits cytotoxic activity, leading to reduced cell viability and induction of apoptosis . This compound influences cell function by disrupting cell signaling pathways that are essential for cell proliferation and survival. It also affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site, which blocks the enzyme’s activity and prevents the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest at the G1 phase, thereby halting cell proliferation. Additionally, the compound induces apoptosis by activating caspases, which are enzymes that play a key role in the execution of programmed cell death . The binding interactions with CDK2 and other biomolecules are critical for the compound’s inhibitory activity and its ability to modulate gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate have been observed to change over time. The compound demonstrates stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells for several days, with a gradual decrease in activity as the compound degrades . These temporal effects are important for understanding the compound’s potential as a therapeutic agent and for optimizing its storage and handling.
Dosage Effects in Animal Models
The effects of Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of determining the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects. Threshold effects have also been noted, where a certain dosage is required to achieve significant inhibition of tumor growth .
Metabolic Pathways
Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions such as oxidation and conjugation . Enzymes such as cytochrome P450 play a key role in the metabolism of this compound, converting it into various metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and for predicting potential drug interactions.
Transport and Distribution
Within cells and tissues, Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate is transported and distributed through several mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it is also transported by specific transporters and binding proteins . Once inside the cell, the compound accumulates in the cytoplasm and can be transported to the nucleus, where it exerts its effects on gene expression and cell cycle regulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDK2 and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy . The localization of the compound within the cell is essential for its ability to modulate cellular processes and exert its therapeutic effects.
Eigenschaften
IUPAC Name |
benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-15-7-5-6-10-18(15)25-20-17(11-23-25)21(27)24(14-22-20)12-19(26)28-13-16-8-3-2-4-9-16/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALVWRSWMSAPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581061.png)




![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2581069.png)
![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2581070.png)


![1'-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2581074.png)


amine](/img/structure/B2581078.png)
